

# Boc-NH-PEG26-C2-NH2 CAS number and molecular weight

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Compound of Interest

Compound Name: Boc-NH-PEG26-C2-NH2

Cat. No.: B11938754

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## In-Depth Technical Guide: Boc-NH-PEG2-NH2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heterobifunctional linker, Boc-NH-PEG2-NH2. It includes key chemical data, detailed experimental protocols for its use in bioconjugation, and a relevant application in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

### **Core Data Presentation**

The quantitative data for Boc-NH-PEG2-NH2 is summarized in the table below for easy reference.



Property	Value	Source(s)
CAS Number	153086-78-3	[1]
Molecular Weight	248.3 g/mol	[1]
Molecular Formula	C11H24N2O4	[1]
Purity	≥95%	[1]
Appearance	White/Off-white solid or viscous liquid	
Solubility	Soluble in water, aqueous buffers, DMF, DMSO, chloroform, methylene chloride. Less soluble in alcohol and toluene. Insoluble in ether.	[1][2]
Storage Conditions	Store at -5°C, keep dry and avoid sunlight.	[1]

### Introduction to Boc-NH-PEG2-NH2

Boc-NH-PEG2-NH2 is a versatile, monodisperse polyethylene glycol (PEG) linker that plays a crucial role in modern drug development and bioconjugation.[1] It features two distinct functional groups: a primary amine (-NH2) at one end and a tert-butyloxycarbonyl (Boc) protected primary amine at the other, separated by a two-unit PEG spacer. This heterobifunctional nature allows for controlled, sequential conjugation reactions. The free amine can react with electrophiles such as carboxylic acids or activated NHS esters, while the Boc group provides a stable protecting group that can be removed under mild acidic conditions to reveal a second primary amine for subsequent reactions.[1][3]

The inclusion of the hydrophilic PEG spacer enhances the aqueous solubility and can improve the pharmacokinetic properties of the resulting conjugate, a significant advantage in the development of complex biomolecules and targeted therapeutics like PROTACs.[1]

## **Experimental Protocols**



The following protocols provide detailed methodologies for the two primary reactions involving Boc-NH-PEG2-NH2: amide bond formation via the free amine and deprotection of the Boc-protected amine.

# Protocol 1: Amide Bond Formation with a Carboxylic Acid

This protocol describes the coupling of the free amine of Boc-NH-PEG2-NH2 to a molecule containing a carboxylic acid (Molecule-COOH) using standard carbodiimide chemistry.

#### Materials:

- Boc-NH-PEG2-NH2
- Molecule-COOH (e.g., a protein of interest ligand)
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-hydroxysuccinimide (NHS) or sulfo-NHS
- Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
- N,N-Diisopropylethylamine (DIPEA)
- Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)
- Reaction vessel (e.g., round-bottom flask)
- Magnetic stirrer and stir bar
- Purification system (e.g., flash column chromatography or preparative HPLC)

#### Procedure:

 Activation of Carboxylic Acid: a. In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve Molecule-COOH (1.0 equivalent) in anhydrous DMF. b.
 Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution. c. Stir the reaction



mixture at room temperature for 30-60 minutes to activate the carboxylic acid, forming an NHS ester.

- Coupling Reaction: a. In a separate vial, dissolve Boc-NH-PEG2-NH2 (1.1 equivalents) in a
  minimal amount of anhydrous DMF. b. Add the Boc-NH-PEG2-NH2 solution to the activated
  Molecule-COOH mixture. c. Add DIPEA (2.0 equivalents) to the reaction mixture to act as a
  base. d. Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction
  progress by Liquid Chromatography-Mass Spectrometry (LC-MS) or Thin Layer
  Chromatography (TLC).
- Work-up and Purification: a. Once the reaction is complete, quench any remaining activated esters by adding the Quenching Buffer. b. Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 5% citric acid), saturated sodium bicarbonate solution, and brine. c. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. d. Purify the crude product (Boc-NH-PEG2-NH-Molecule) by flash column chromatography or preparative HPLC to obtain the desired conjugate.

### **Protocol 2: Boc Deprotection**

This protocol describes the removal of the Boc protecting group from the conjugate synthesized in Protocol 1 to expose the terminal primary amine.

#### Materials:

- Boc-protected conjugate (Boc-NH-PEG2-NH-Molecule)
- Trifluoroacetic acid (TFA)
- Anhydrous Dichloromethane (DCM)
- Nitrogen or argon source
- Round-bottom flask
- · Magnetic stirrer and stir bar
- Rotary evaporator



#### Procedure:

- Reaction Setup: a. Dissolve the purified Boc-protected conjugate (1.0 equivalent) in anhydrous DCM (at a concentration of approximately 0.1 M) in a dry flask under an inert atmosphere. b. Cool the solution to 0°C using an ice bath.
- Deprotection Reaction: a. Slowly add TFA to the solution to a final concentration of 20-50% (v/v). b. Remove the ice bath and allow the reaction to warm to room temperature. c. Stir the mixture for 1-3 hours. Monitor the deprotection by LC-MS, looking for the disappearance of the starting material and the appearance of the product with a mass decrease of 100.12 g/mol.
- Work-up: a. Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. Co-evaporation with a solvent like methanol or toluene can help remove residual TFA. b. The resulting amine salt (TFA·H2N-PEG2-NH-Molecule) is often used directly in the next synthetic step without further purification. If necessary, the free amine can be obtained by neutralization with a suitable base.

# Application in PROTAC Synthesis: A Case Study of ARV-110

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase.[4] The linker connecting the target protein ligand and the E3 ligase ligand is a critical component of a PROTAC's design. Boc-NH-PEG2-NH2 is an exemplary linker for the modular synthesis of PROTACs.

A notable example of a PROTAC is Bavdegalutamide (ARV-110), an orally bioavailable androgen receptor (AR) degrader for the treatment of prostate cancer.[5] While the final linker in ARV-110 is a more rigid piperidine-piperazine structure, its synthesis follows the same fundamental principles of sequential amide bond formation that a flexible linker like Boc-NH-PEG2-NH2 would undergo.[6]

The following diagrams illustrate the logical workflow for synthesizing a PROTAC using a bifunctional linker like Boc-NH-PEG2-NH2, inspired by the modular assembly of molecules like ARV-110.





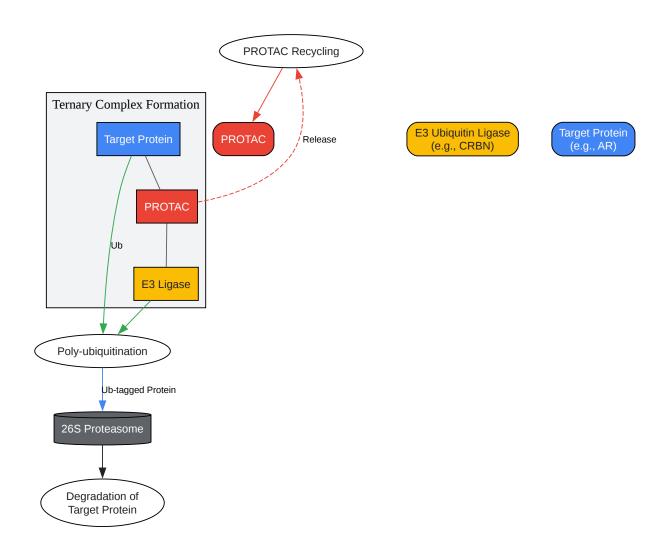
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Caption: Modular synthesis workflow for a PROTAC using a bifunctional linker.

This diagram illustrates the sequential nature of the synthesis, where the bifunctional linker is first coupled to one ligand, deprotected, and then coupled to the second ligand. This allows for a controlled and versatile approach to building a library of PROTAC molecules with different ligands and linkers.

The mechanism of action for the resulting PROTAC is depicted in the following signaling pathway diagram.





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Caption: Catalytic cycle of PROTAC-mediated protein degradation.

This pathway shows how the PROTAC molecule brings the target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the



target protein by the proteasome. The PROTAC is then released to repeat the cycle.

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